Triphenyl-(2-pyridinylmethyl)phosphonium bromide
Overview
Description
Triphenyl-(2-pyridinylmethyl)phosphonium bromide is a chemical compound with the CAS Number: 73870-22-1 . It has a molecular weight of 434.32 and its IUPAC name is triphenyl (2-pyridinylmethyl)phosphonium bromide . The compound is typically stored at 4°C in a sealed storage, away from moisture .
Molecular Structure Analysis
The InChI code for this compound is 1S/C24H21NP.BrH/c1-4-13-22(14-5-1)26(23-15-6-2-7-16-23,24-17-8-3-9-18-24)20-21-12-10-11-19-25-21;/h1-19H,20H2;1H/q+1;/p-1 . This code provides a specific description of the molecule’s structure.Physical And Chemical Properties Analysis
This compound is a solid at room temperature . The compound should be stored at 4°C in a sealed storage, away from moisture .Scientific Research Applications
Catalysis and Organic Synthesis
Triphenyl phosphonium bromide derivatives have been synthesized and applied in organic reactions. For example, triaryl(propyl-3-hydrogen sulfate)phosphonium bromide has been reported as a green, reusable Brønsted-acidic ionic liquid catalyst for the synthesis of 5-arylidene barbituric acids and pyrano[2,3-d]pyrimidine derivatives, demonstrating its utility in facilitating condensation reactions with good to excellent yields (Karami, Momeni, & Albadi, 2019).
Reactions with Nitrogen Nucleophiles
Studies on triphenyl(phenylethynyl)phosphonium bromide reactions with α-aminoethers have been conducted, revealing the formation of specific phosphonium bromides and insight into reaction mechanisms involving phosphonium salts and nitrogen nucleophiles (Bagdasaryan, Pogosyan, Panosyan, & Indzhikyan, 2007).
Solid-State Chemistry and Mechanochemistry
Solvent-free mechanochemical synthesis of phosphonium salts has been explored, demonstrating the preparation of these compounds through high-energy ball milling of triphenylphosphine with organic bromides. This method offers a solvent-less, environmentally friendly approach to synthesizing phosphonium salts (Balema, Wiench, Pruski, & Pecharsky, 2002).
Molecular Microstructures and Interactions
Research into the crystal structures of triphenyl(pentafluorobenzyl)phosphonium salts has provided valuable data on the influence of anion size on molecular structure, showcasing the role of anion-π interactions in determining the conformation of phosphonium cations (Giese, Albrecht, Valkonen, & Rissanen, 2013).
Corrosion Inhibition
Butyl triphenyl phosphonium bromide has been evaluated as a corrosion inhibitor for mild steel in sulfuric acid solutions. The study highlighted its effectiveness in reducing corrosion currents significantly, with potential implications for industrial applications (Bhrara, Kim, & Singh, 2008).
Safety and Hazards
The compound is labeled with the GHS07 pictogram, indicating that it is harmful . The hazard statements associated with it are H302, H315, H319, H335 , which indicate that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation. The precautionary statements include P261, P264, P270, P271, P280, P302+P352, P304+P340, P321, P330, P362+P364, P405, P501 , which provide guidance on how to handle the compound safely.
properties
IUPAC Name |
triphenyl(pyridin-2-ylmethyl)phosphanium;bromide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21NP.BrH/c1-4-13-22(14-5-1)26(23-15-6-2-7-16-23,24-17-8-3-9-18-24)20-21-12-10-11-19-25-21;/h1-19H,20H2;1H/q+1;/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UCECZWKGWRJAFG-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)[P+](CC2=CC=CC=N2)(C3=CC=CC=C3)C4=CC=CC=C4.[Br-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21BrNP | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90454856 | |
Record name | AG-G-92843 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90454856 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
434.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
73870-22-1 | |
Record name | AG-G-92843 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90454856 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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